3-Bromo-4-nitrobenzoic acid

説明

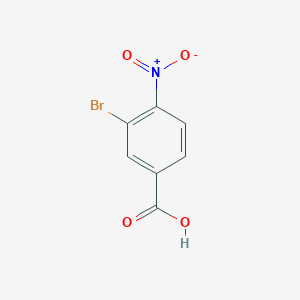

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPPNEJUUOQRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584745 | |

| Record name | 3-Bromo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-81-9 | |

| Record name | 3-Bromo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Bromo 4 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) represents a direct approach to introduce the bromo and nitro functionalities onto a benzoic acid core. youtube.commasterorganicchemistry.com The success of these strategies is heavily dependent on the directing effects of the substituents already present on the aromatic ring.

A logical approach to synthesizing 3-Bromo-4-nitrobenzoic acid is the nitration of a bromobenzoic acid precursor. The chosen precursor is 3-Bromobenzoic acid. In this reaction, the starting material is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. truman.eduyoutube.com

The orientation of the incoming nitro group is dictated by the directing effects of the existing carboxyl (-COOH) and bromo (-Br) groups. The carboxylic acid group is a meta-director and deactivating, while the bromine atom is an ortho, para-director and deactivating. askfilo.com

The -COOH group at position 1 directs the incoming electrophile to position 5.

The -Br group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The activation at position 4 by the bromine atom leads to the formation of the desired this compound. However, this reaction can often lead to a mixture of isomers, including 3-bromo-6-nitrobenzoic acid and 5-bromo-3-nitrobenzoic acid, necessitating careful control of reaction conditions and purification of the final product.

Table 1: Nitration of 3-Bromobenzoic Acid

| Parameter | Details |

| Starting Material | 3-Bromobenzoic acid |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Reaction Type | Electrophilic Aromatic Substitution (Nitration) |

| Key Challenge | Control of regioselectivity due to competing directing effects. |

| Primary Product | This compound |

| Potential Byproducts | 3-bromo-6-nitrobenzoic acid, 5-bromo-3-nitrobenzoic acid |

An alternative electrophilic substitution strategy involves the bromination of a nitrobenzoic acid precursor. The logical starting material for this route is 4-Nitrobenzoic acid. The regiochemical outcome of this reaction is governed by the directing effects of the nitro (-NO₂) and carboxyl (-COOH) groups.

Both the nitro and carboxyl groups are strong deactivators of the aromatic ring and are meta-directors. quora.comquora.com

The -COOH group at position 1 directs the incoming electrophile to positions 3 and 5.

The -NO₂ group at position 4 directs the incoming electrophile to positions 2 and 6.

In this case, the meta-directing influence of the carboxylic acid group favors substitution at position 3, leading to the desired this compound. However, the presence of two powerful electron-withdrawing groups makes the benzene (B151609) ring highly electron-deficient and thus very unreactive towards electrophilic attack, often requiring harsh reaction conditions and resulting in low yields.

Functional Group Interconversion Strategies in Synthesis

Functional group interconversion (FGI) provides a powerful and often more selective alternative to direct electrophilic substitution on the benzoic acid ring. ub.edustudy.comfiveable.me A common FGI strategy for preparing substituted benzoic acids is the oxidation of an appropriately substituted toluene (B28343) derivative.

In this approach, 3-bromo-4-nitrotoluene is synthesized first, followed by the oxidation of its methyl group (-CH₃) to a carboxylic acid group (-COOH).

Synthesis of 3-bromo-4-nitrotoluene : This intermediate is typically prepared by the bromination of 4-nitrotoluene. The nitro group at position 4 directs the incoming bromine to the meta position (position 2), while the methyl group directs it to the ortho and para positions (positions 2 and 4). The ortho position (position 2 relative to the methyl group) is sterically hindered by the adjacent nitro group, thus favoring bromination at the other ortho position, which is position 3 relative to the nitro group, yielding 3-bromo-4-nitrotoluene.

Oxidation : The methyl group of 3-bromo-4-nitrotoluene is then oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. This method is often preferred due to its high regioselectivity, as the positions of the bromo and nitro groups are fixed before the formation of the carboxylic acid.

Table 2: Oxidation of 3-bromo-4-nitrotoluene

| Parameter | Details |

| Starting Material | 3-bromo-4-nitrotoluene |

| Common Oxidizing Agents | Potassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄) |

| Reaction Type | Side-chain oxidation (Functional Group Interconversion) |

| Advantage | High selectivity, avoiding isomeric mixtures common in EAS routes. |

| Product | This compound |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. ijisrt.com For the synthesis of this compound, green approaches can be applied to both the electrophilic substitution and functional group interconversion pathways.

Solvent-Free Reactions : Electrophilic substitution reactions like bromination can sometimes be carried out under solvent-free conditions, potentially using sonication to enhance reactivity. ijisrt.com This minimizes the use of volatile organic solvents, reducing waste and environmental impact.

Greener Oxidation Methods : The traditional oxidation of a toluene side-chain often employs stoichiometric amounts of heavy metal oxidants like potassium permanganate or chromium compounds, which are environmentally problematic. Green chemistry seeks to replace these with catalytic methods using cleaner oxidants. Research in this area focuses on using catalysts with oxidants like molecular oxygen or hydrogen peroxide, which produce water as the only byproduct.

Industrial Production Methodologies for Research Scale-Up

The selection of a synthetic route for industrial scale-up is guided by factors such as cost, safety, yield, purity, and ease of operation. While direct nitration of 3-bromobenzoic acid is a short route, it presents significant challenges for large-scale production due to the formation of isomeric impurities that require difficult and costly separation. google.com

The functional group interconversion strategy, specifically the oxidation of 3-bromo-4-nitrotoluene, is often more amenable to industrial scale-up for several reasons:

Higher Selectivity : This route avoids the formation of hard-to-separate isomers, leading to a purer product and simplifying downstream processing.

Process Control : The two-step process allows for better control over each reaction, which is critical for safety and consistency on a large scale.

Raw Material Availability : The starting materials, such as 4-nitrotoluene, are readily available industrial chemicals.

The primary drawback is that it involves an additional synthetic step compared to the direct EAS approach. However, the benefits of higher purity and simplified purification often outweigh the cost of an extra step in an industrial setting. google.com

Reactivity and Derivatization Studies of 3 Bromo 4 Nitrobenzoic Acid

Chemical Transformations Involving the Carboxyl Group

The carboxylic acid functional group is a primary site for derivatization in 3-bromo-4-nitrobenzoic acid, enabling the synthesis of a variety of important intermediates.

Formation of Acyl Halides (e.g., Benzoyl Chloride)

The conversion of this compound to its corresponding acyl halide, 3-bromo-4-nitrobenzoyl chloride, is a crucial first step for many subsequent transformations. This is typically achieved by treatment with a chlorinating agent, which enhances the electrophilicity of the carbonyl carbon. Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) orgsyn.org.

The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. The general reaction is as follows:

O₂NC₆H₃(Br)COOH + SOCl₂ → O₂NC₆H₃(Br)COCl + SO₂ + HCl

Similarly, phosphorus pentachloride can be employed, yielding phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts orgsyn.org. The resulting 3-bromo-4-nitrobenzoyl chloride is a highly reactive intermediate, susceptible to nucleophilic attack at the carbonyl carbon.

Table 1: Reagents for Acyl Halide Formation

| Reagent | Byproducts | Advantages |

|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts simplify purification |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Effective for a wide range of carboxylic acids |

Amidation Reactions and Benzamide (B126) Synthesis

3-Bromo-4-nitrobenzoyl chloride is a key precursor for the synthesis of a diverse range of benzamide derivatives. Amidation is achieved by reacting the acyl chloride with a primary or secondary amine. This nucleophilic acyl substitution reaction is typically rapid and proceeds under mild conditions.

The general reaction is:

O₂NC₆H₃(Br)COCl + RNH₂ → O₂NC₆H₃(Br)CONHR + HCl

To neutralize the hydrogen chloride byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is commonly added to the reaction mixture. This prevents the protonation of the amine reactant, which would render it non-nucleophilic. A wide array of amines can be utilized in this reaction, leading to the formation of N-substituted 3-bromo-4-nitrobenzamides with various structural features and potential biological activities.

Reactions at the Nitro Group

The nitro group of this compound is a versatile functional handle that can be transformed into other nitrogen-containing moieties, most notably an amino group.

Reduction Pathways to Amino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, yielding 3-bromo-4-aminobenzoic acid. This reaction can be accomplished through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under pressure. This method is often clean and efficient, with water being the only byproduct.

O₂NC₆H₃(Br)COOH + 3H₂ --(Catalyst)--> H₂NC₆H₃(Br)COOH + 2H₂O

Chemical Reduction: A variety of chemical reducing agents can also be employed. A common and effective method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Stannous chloride (SnCl₂) in a suitable solvent is another widely used reagent for this transformation. These methods are particularly useful when catalytic hydrogenation might affect other functional groups in the molecule. For instance, the use of iron in acidic conditions is a mild method for reducing nitro groups to amines in the presence of other reducible groups.

Table 2: Common Methods for Nitro Group Reduction

| Method | Reagents | Conditions | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C or Raney Ni | Pressurized H₂, various solvents | Can sometimes affect other reducible groups |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Acidic conditions | Generally good for aromatic nitro compounds |

Mechanistic Investigations of Nitro Group Transformations

The reduction of a nitro group to an amine is a multi-step process involving several intermediates. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a generally accepted pathway involves the sequential reduction of the nitro group.

The initial step is the reduction of the nitro group (NO₂) to a nitroso group (NO). This is followed by further reduction to a hydroxylamino group (NHOH). Finally, the hydroxylamino group is reduced to the amino group (NH₂).

-NO₂ → -NO → -NHOH → -NH₂

In catalytic hydrogenation, the reaction is believed to occur on the surface of the metal catalyst, where hydrogen is adsorbed and reacts with the nitro compound. In the case of metal/acid reductions, the metal acts as the electron donor, and the acid provides the protons necessary for the formation of water as a byproduct. The choice of reducing agent and the control of reaction parameters are crucial for achieving high yields and avoiding the formation of undesired side products, such as azo and azoxy compounds, which can arise from the condensation of intermediates.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring of this compound is another key site for chemical modification. The presence of the electron-withdrawing nitro group para to the bromine atom significantly influences its reactivity.

The nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the Meisenheimer complex intermediate that is formed upon nucleophilic attack, thereby stabilizing it and facilitating the displacement of the bromide ion. This allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, at the C-3 position.

Furthermore, the aryl bromide functionality is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Two of the most prominent examples are the Suzuki and Heck reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of biaryl compounds.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

These cross-coupling reactions provide a powerful means to elaborate the structure of this compound, enabling the synthesis of complex molecules with diverse applications. The choice of catalyst, ligands, base, and solvent is critical for the success of these transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. In the case of this compound, the presence of a strongly electron-withdrawing nitro group para to the bromine atom significantly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles. stackexchange.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of the corresponding substituted benzoic acid derivatives. The reaction conditions typically involve the use of a polar aprotic solvent and may be carried out at elevated temperatures to ensure complete reaction.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with this compound Analogs This table presents illustrative examples of nucleophilic aromatic substitution reactions on compounds structurally similar to this compound, demonstrating the expected reactivity.

| Nucleophile | Product Type | Typical Conditions |

| Primary/Secondary Amine | 3-Amino-4-nitrobenzoic acid derivative | Polar aprotic solvent (e.g., DMSO, DMF), base (e.g., K₂CO₃, Et₃N), elevated temperature |

| Alkoxide (e.g., NaOMe) | 3-Methoxy-4-nitrobenzoic acid derivative | Corresponding alcohol as solvent or polar aprotic solvent, elevated temperature |

| Thiolate (e.g., NaSPh) | 3-(Phenylthio)-4-nitrobenzoic acid derivative | Polar aprotic solvent (e.g., DMF), elevated temperature |

Transition-Metal Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent handle for a variety of transition-metal catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. rsc.orgnih.govmdpi.comnih.gov this compound can be readily coupled with a range of aryl or vinyl boronic acids or their esters to form biaryl or styrenyl benzoic acid derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system, which can include aqueous mixtures. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netbeilstein-journals.org this compound can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the 3-position of the benzoic acid ring. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can be coupled with a variety of terminal alkynes to produce 3-alkynyl-4-nitrobenzoic acid derivatives. The reaction is generally performed under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-nitrogen bonds. beilstein-journals.orgwikipedia.orgrsc.org It allows for the coupling of aryl halides with a wide range of primary and secondary amines. This compound can be aminated with various amines to yield 3-amino-4-nitrobenzoic acid derivatives, which are valuable intermediates in medicinal chemistry. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. wikipedia.org

Table 2: Overview of Transition-Metal Catalyzed Cross-Coupling Reactions of this compound This table outlines the general conditions and expected products for various cross-coupling reactions involving this compound, based on established methodologies for similar substrates.

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura | Aryl/Vinyl boronic acid | Pd(0) or Pd(II) complex, phosphine ligand | K₂CO₃, Cs₂CO₃, etc. | 3-Aryl/Vinyl-4-nitrobenzoic acid |

| Heck | Alkene | Pd(OAc)₂, phosphine ligand | Et₃N, K₂CO₃, etc. | 3-Vinyl-4-nitrobenzoic acid derivative |

| Sonogashira | Terminal alkyne | Pd complex, Cu(I) salt | Amine base (e.g., Et₃N) | 3-Alkynyl-4-nitrobenzoic acid |

| Buchwald-Hartwig | Primary/Secondary amine | Pd(0) or Pd(II) complex, phosphine ligand | NaOtBu, K₃PO₄, etc. | 3-(Substituted)amino-4-nitrobenzoic acid |

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. The carboxylic acid functionality of this compound makes it a suitable component for several important MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a versatile MCR that involves the condensation of a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.orgorganic-chemistry.orgnih.govrsc.org this compound can serve as the carboxylic acid component in the Ugi reaction, leading to the formation of complex molecules bearing the 3-bromo-4-nitrophenyl moiety. The reaction is typically carried out in a polar solvent like methanol (B129727) or ethanol and often proceeds to completion at room temperature. wikipedia.org The use of 2-fluoro-5-nitrobenzoic acid in an Ugi reaction highlights the suitability of such electron-deficient benzoic acids in this transformation. rsc.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) is another important isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgwalisongo.ac.idbroadinstitute.orgorganic-chemistry.orgnih.gov this compound can be effectively employed as the acidic component in this reaction. The reaction is typically performed in aprotic solvents and at high concentrations of the reactants. wikipedia.orgorganic-chemistry.org

Table 3: Multi-Component Reactions Involving this compound This table illustrates the participation of this compound as a key component in Ugi and Passerini reactions, leading to the synthesis of complex molecular scaffolds.

| Reaction Name | Reactants | Product Type |

| Ugi Reaction | This compound, Amine, Aldehyde/Ketone, Isocyanide | α-(3-Bromo-4-nitrobenzamido) carboxamide |

| Passerini Reaction | This compound, Aldehyde/Ketone, Isocyanide | α-(3-Bromo-4-nitrobenzoyloxy) carboxamide |

Spectroscopic Characterization Techniques in Advanced Research on 3 Bromo 4 Nitrobenzoic Acid

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding framework of 3-Bromo-4-nitrobenzoic acid. These methodologies measure the vibrational transitions within the molecule, which are unique to its specific structure.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to distinct vibrational modes. For this compound, the spectrum is characterized by vibrations of the carboxylic acid, nitro group, and the substituted benzene (B151609) ring.

Key characteristic vibrational frequencies are predicted based on data from analogous compounds such as other nitrobenzoic and bromobenzoic acids researchgate.netresearchgate.netnist.gov. The O-H stretch of the carboxylic acid typically appears as a very broad band in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding in the dimeric state. The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands, expected in the 1680-1710 cm⁻¹ range researchgate.net.

The nitro group presents two prominent stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ region. The presence of the electron-withdrawing nitro and bromo groups influences the electronic environment of the benzene ring, with aromatic C=C stretching vibrations appearing in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ region.

Table 1: Predicted FTIR Peak Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid |

| ~3100 | C-H Stretch | Aromatic Ring |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid |

| 1570 - 1500 | Asymmetric NO₂ Stretch | Nitro Group |

| 1600 - 1400 | C=C Stretch | Aromatic Ring |

| 1370 - 1300 | Symmetric NO₂ Stretch | Nitro Group |

| ~1300 | C-O Stretch / O-H Bend | Carboxylic Acid |

| ~920 | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |

This table is based on expected vibrational frequencies from functionally similar compounds.

Raman spectroscopy serves as a complementary technique to FTIR. It involves inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the nitro group and the vibrations of the benzene ring, which often produce strong Raman signals researchgate.net. The C=C stretching modes of the aromatic ring and the symmetric NO₂ stretch are typically prominent in the Raman spectrum rsc.org. The low-frequency region can also provide clear signals for the C-Br stretching mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. While specific experimental NMR data for this compound is not widely published, the expected spectral features can be reliably predicted based on its structure and data from related substituted benzoic acids rsc.orgnist.gov.

In the ¹H NMR spectrum, three distinct signals are expected for the aromatic protons. The proton at position 2 (adjacent to the carboxylic acid) would likely appear as a doublet. The proton at position 5 (between the bromo and nitro groups) would appear as a doublet, and the proton at position 6 would likely be a doublet of doublets due to coupling with the other two protons. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), the exact position of which is dependent on the solvent and concentration.

The ¹³C NMR spectrum is expected to show seven unique carbon signals: one for the carboxylic acid carbon (typically in the 165-175 ppm range), and six for the aromatic carbons. The carbons directly attached to the electron-withdrawing nitro group (C4) and the bromine atom (C3) would have their chemical shifts significantly influenced. The carbon attached to the bromine atom may show an upfield shift due to the 'heavy atom effect' nist.gov.

Table 2: Predicted ¹H and ¹³C NMR Characteristics for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | > 10 | Broad Singlet | -COOH |

| ¹H | 7.5 - 8.5 | Doublet | Aromatic H |

| ¹H | 7.5 - 8.5 | Doublet | Aromatic H |

| ¹H | 7.5 - 8.5 | Doublet of Doublets | Aromatic H |

| ¹³C | 165 - 175 | Singlet | C=O |

This table represents predicted characteristics based on general principles and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The spectrum of this compound is dominated by the electronic transitions of the substituted benzene chromophore. The presence of the nitro (-NO₂), carboxyl (-COOH), and bromo (-Br) groups modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene.

The primary electronic transitions are π→π, which are typically high-intensity, and n→π transitions, which are lower in intensity sigmaaldrich.comscbt.com. The n→π* transition involves the promotion of a non-bonding electron from the oxygen atoms of the nitro or carboxyl group to an anti-bonding π* orbital. The π→π* transitions involve the promotion of electrons within the aromatic π system. The extended conjugation and the presence of strong electron-withdrawing groups are expected to shift the absorption bands to longer wavelengths (bathochromic shift). The exact λmax values are sensitive to the solvent used due to differing solute-solvent interactions.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Region (nm) |

|---|---|---|

| π→π* | Substituted Benzene Ring | 200 - 280 |

| n→π* | Nitro Group (NO₂) | 270 - 350 |

This table is based on typical absorption regions for the given chromophores and electronic transitions.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for confirming the molecular weight and deducing the structure of this compound. The compound has a molecular weight of approximately 246.01 g/mol stenutz.eunih.govmiamioh.edu.

In the mass spectrum, the molecular ion peak (M⁺) is expected to appear as a characteristic doublet at m/z 245 and 247, with nearly equal intensity. This distinctive M/M+2 pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group as -COOH (M-45) or CO₂H. For nitroaromatic compounds, the loss of NO₂ (M-46) is a characteristic fragmentation.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Fragment Ion | Fragment Lost |

|---|---|---|

| 245 / 247 | [C₇H₄BrNO₄]⁺ | (Molecular Ion) |

| 228 / 230 | [C₇H₃BrNO₃]⁺ | •OH |

| 200 / 202 | [C₆H₃BrNO₂]⁺ | •COOH |

| 199 / 201 | [C₇H₄BrO₂]⁺ | •NO₂ |

| 171 / 173 | [C₆H₃BrO]⁺ | •NO₂, CO |

This table outlines plausible fragmentation patterns based on the structure and known behavior of similar compounds.

Despite a comprehensive search for computational and theoretical investigations specifically focused on This compound , no dedicated research articles matching the detailed outline of the query were found in the public domain.

The search for scholarly articles detailing Density Functional Theory (DFT) calculations, conformational analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, or spectroscopic parameter prediction through quantum chemical methods for this compound did not yield any specific studies.

While general information regarding the physical and chemical properties of this compound is available from chemical suppliers and databases, in-depth computational chemistry research as specified in the request is not presently available. Similarly, searches for theoretical studies on closely related isomers or analogues did not provide data that could be directly and accurately attributed to this compound as per the strict constraints of the request.

Therefore, it is not possible to generate the requested article with detailed research findings, data tables, and specific analyses for each subsection of the provided outline.

Crystal Engineering and Supramolecular Chemistry of 3 Bromo 4 Nitrobenzoic Acid and Its Analogues

Design Principles for Molecular Co-Crystals and Salts

The modification of physicochemical properties of molecular solids without altering the covalent structure of the molecule itself is a cornerstone of crystal engineering. nih.gov This is often achieved through the formation of multicomponent crystals, such as co-crystals (composed of two or more neutral molecules) and salts (formed by proton transfer between acidic and basic components). nih.govwits.ac.za For ionizable compounds like 3-bromo-4-nitrobenzoic acid, forming salts with pharmaceutically acceptable bases is a common strategy to enhance properties like bioavailability. nih.gov

The design of these multicomponent systems relies on a hierarchical understanding of intermolecular interactions. The carboxylic acid group on this compound is a strong hydrogen bond donor, the nitro group and the carbonyl oxygen are effective hydrogen bond acceptors, and the bromine atom can act as a halogen bond donor. The strategic selection of a co-former molecule with complementary functional groups allows for the creation of new, stable crystalline structures with potentially improved properties. nih.gov

A study on the analogue 2-chloro-4-nitrobenzoic acid (2c4n), an antiviral agent, demonstrated this principle by synthesizing a series of eight molecular salts with various pyridyl and aminobenzoic acid derivatives. acs.org This crystal engineering approach successfully created new solid forms by exploiting the proton transfer from the carboxylic acid to the basic nitrogen atom of the co-formers. acs.org This highlights a key design principle: the use of strong and reliable interactions, such as the acid-base reaction, to guide the formation of the desired solid-state architecture.

Table 1: Potential Intermolecular Interactions in this compound Crystal Structures

| Interaction Type | Donor Group | Acceptor Group | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH), Nitro (-NO₂) | Formation of primary structural motifs (e.g., dimers, chains) |

| Halogen Bond | C-Br | Nitro (-NO₂), Carbonyl (C=O) | Directional interaction influencing packing and stability |

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are the most utilized interactions in crystal engineering due to their strength and directionality. researchgate.net For carboxylic acids like this compound, the most common and robust hydrogen-bonding motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.

However, the presence of other functional groups can lead to more complex networks. In a study of six novel salts of the analogue 4-nitrobenzoic acid, the crystal structures were assembled through a variety of ionic N-H···O, O-H···O, and weaker C-H···O hydrogen bonds. researchgate.net These interactions collectively organized the molecular building blocks into chains, which were further consolidated into two-dimensional layers. researchgate.net This demonstrates that while the carboxylic acid interaction is primary, the interplay with other donors and acceptors dictates the final supramolecular architecture. The use of organic salts, as opposed to neutral molecules, can be advantageous as the hydrogen bonds between ions are generally stronger. researchgate.net

In analogues like 4-nitro-2-(trifluoromethyl)benzoic acid, pairwise O-H···O hydrogen bonds have been observed to generate these characteristic carboxylic acid inversion dimers, which form the fundamental building block of the crystal structure. researchgate.net The specific arrangement and connectivity of these dimers are then influenced by weaker interactions involving other parts of the molecule.

Halogen Bonding Interactions in Solid-State Assemblies

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.org This interaction has emerged as a powerful tool in supramolecular chemistry because it is highly directional and its strength is "tunable," increasing with the polarizability of the halogen (I > Br > Cl > F). acs.org

In this compound, the bromine atom, attached to the electron-withdrawing benzene (B151609) ring, can act as a halogen bond donor. The oxygen atoms of the nitro group are excellent halogen bond acceptors. The resulting C-Br···O(nitro) interaction is a recognized supramolecular synthon that can play a significant role in crystal packing. researchgate.net

A detailed investigation of molecular salts and co-crystals of the analogue 2-chloro-4-nitrobenzoic acid revealed that halogen bonds were present in a significant portion of the structures (4 out of 8 synthesized salts and 12 out of 24 previously reported adducts). acs.org This finding is crucial as it demonstrates that weaker halogen bonds can persist and contribute to the structural architecture even in the presence of dominant hydrogen bonding interactions. acs.org In some cases, halogen bonding can act as a secondary, structure-supporting interaction that organizes larger motifs assembled by primary hydrogen bonds into extended one- or two-dimensional networks. nih.gov For instance, in certain crystal structures, C-Br···O interactions have been shown to form bidimensional sheets, demonstrating their capacity to direct molecular assembly in a predictable manner. mdpi.com

Supramolecular Synthons and Their Rational Design

The rational design of molecular crystals is greatly facilitated by the concept of "supramolecular synthons," which are robust and recurring intermolecular recognition motifs. nih.gov Identifying and utilizing reliable synthons allows chemists to predict and control how molecules will assemble in the solid state.

For this compound, the primary homosynthon is the carboxylic acid dimer, formed via O-H···O hydrogen bonds. However, when combined with other molecules (co-formers), heterosynthons can be formed. For example, co-crystallization with a pyridine-containing molecule would likely lead to the well-known and highly reliable carboxylic acid···pyridine (B92270) heterosynthon.

The challenge and opportunity in designing crystal structures for molecules like this compound lie in the competition and cooperation between different possible synthons. Research has shown that a hierarchy of interactions often exists. For example, in systems containing both hydrogen and halogen bonding functionalities, the hydrogen-bond-based synthons are often responsible for assembling the primary structural motif, while halogen bonds play a supporting role in organizing these motifs into larger, extended architectures. nih.gov A crystallographic database analysis has confirmed the significance of the halogen···O(nitro) synthon, noting its persistence even when competing with the robust carboxylic acid dimer synthon. researchgate.net Understanding the relative strengths and geometric preferences of these different synthons is key to the rational design of new co-crystals and salts. nih.gov

Table 2: Key Supramolecular Synthons Relevant to Halogenated Nitrobenzoic Acids

| Synthon Name | Description | Interacting Groups | Bond Type |

|---|---|---|---|

| Carboxylic Acid Dimer | A robust homosynthon forming a cyclic motif. | -COOH with -COOH | O-H···O Hydrogen Bond |

| Carboxylic Acid-Pyridine | A common and reliable heterosynthon. | -COOH with Pyridyl-N | O-H···N Hydrogen Bond |

Polymorphism and Crystal Packing Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including melting point, solubility, and mechanical stability. The study of polymorphism is therefore critical, particularly in the pharmaceutical industry.

While no specific polymorphs of this compound have been reported in the reviewed literature, studies on its analogues are instructive. For example, 4-nitrobenzoic acid is known to have multiple polymorphic forms, and the specific polymorph obtained can influence the crystallization process of its subsequent salts. researchgate.net The exploration for new polymorphs can be guided by computational Crystal Structure Prediction (CSP) methods, which can identify potentially stable, low-energy crystal packing arrangements. researchgate.net

The crystal structure of the isomer 4-bromo-3-nitrobenzoic acid has been determined, providing insight into the likely packing motifs. nih.gov Its crystal system is monoclinic with the space group P 1 21/n 1, and the packing is influenced by weak C-H···O interactions. nih.gov This highlights that even weak interactions can play a crucial role in modifying the final crystal packing and, consequently, the material's properties. nih.gov Studies on other systems, like p-aminobenzoic acid, have shown that different polymorphs arise from subtle differences in the arrangement of hydrogen-bonded chains and the resulting layer structures. manchester.ac.uk The interplay of the various functional groups in this compound suggests that it too could exhibit complex polymorphic behavior, driven by the competition between hydrogen bonding, halogen bonding, and π-π stacking interactions.

Table 3: Crystallographic Data for the Analogue 4-Bromo-3-nitrobenzoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 7.4417 Å |

| b | 5.7471 Å |

| c | 18.9993 Å |

| α | 90° |

| β | 101.045° |

| γ | 90° |

(Data sourced from PubChem CID 232986) nih.gov

Advanced Applications in Organic Synthesis

Utilization as a Scaffold for Complex Molecule Construction

The structural framework of 3-bromo-4-nitrobenzoic acid, featuring a carboxylic acid, a nitro group, and a bromine atom on a benzene (B151609) ring, makes it an ideal starting point for the synthesis of complex molecules. These functional groups provide multiple reaction sites that can be selectively manipulated to build elaborate structures. This versatility has led to its use in the development of novel pharmaceuticals and agrochemicals.

The presence of the bromine atom and the nitro group enhances the reactivity of the compound, allowing it to serve as a foundational building block for more intricate molecular designs. Researchers leverage these reactive sites to introduce additional functional groups and construct complex molecular frameworks. This has been particularly valuable in the creation of biologically active compounds.

A notable example of its application is in the synthesis of novel semicarbazide (B1199961) derivatives. In one study, a series of semicarbazides were synthesized based on a 4-(morpholin-4-yl)-3-nitrobenzohydrazide scaffold, which can be derived from 4-chloro-3-nitrobenzoic acid, a related precursor. Among the synthesized compounds, a semicarbazide featuring a 4-bromophenyl moiety demonstrated significant antibacterial potential against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) value of 3.91 µg/mL mdpi.com. This highlights the role of the substituted nitrobenzoic acid scaffold in generating compounds with promising biological activity.

Below is a table summarizing the key functional groups of this compound and their roles in synthesis:

| Functional Group | Role in Synthesis |

| Carboxylic Acid | Enables amide bond formation, esterification, and attachment to solid supports. |

| Nitro Group | Can be reduced to an amine, which can then undergo various transformations. |

| Bromine Atom | Can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. |

Role in Heterocyclic Compound Synthesis (e.g., Indoles)

This compound plays a significant role in the synthesis of heterocyclic compounds, most notably in the Bartoli indole (B1671886) synthesis. The Bartoli reaction is a powerful method for creating substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents wikipedia.orgrsc.org. The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction, and the bromine atom in this compound can serve this purpose wikipedia.org.

The synthesis of indoles using this method can be adapted to solid-phase techniques, where this compound is linked to a solid support via its carboxyl group scbt.com. This approach allows for the efficient construction of indole libraries. The general process involves the immobilization of the nitrobenzoic acid on a resin, followed by the addition of a vinyl Grignard reagent. A subsequent basic cleavage from the solid support yields the substituted indole carboxylates in high purity nih.govsigmaaldrich.com.

The key steps in the solid-phase Bartoli indole synthesis using a this compound scaffold are outlined below:

Immobilization: The carboxylic acid group of this compound is attached to a solid support, such as a Merrifield resin nih.govsigmaaldrich.com.

Reaction with Grignard Reagent: The immobilized nitroarene is reacted with a vinyl Grignard reagent.

Cyclization: The intermediate undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, facilitated by the ortho-bromo substituent, to form the indole ring wikipedia.org.

Cleavage: The final indole product is cleaved from the solid support.

This method is advantageous as it allows for the synthesis of indoles substituted on both the carbocyclic and pyrrole (B145914) rings, a feat that can be challenging with other indole synthesis methods wikipedia.org.

Solid-Phase Synthesis Strategies Incorporating this compound Derivatives

The principles of solid-phase synthesis, which involve attaching a molecule to a solid support and carrying out a series of reactions, are well-suited for the use of this compound derivatives. This methodology is particularly powerful for the creation of combinatorial libraries, where a large number of related compounds are synthesized simultaneously crsubscription.com.

The ability to anchor this compound to a resin through its carboxylic acid group makes it a valuable building block for solid-phase organic synthesis (SPOS) scbt.com. Once attached to the solid support, the remaining functional groups (the bromine atom and the nitro group) can be elaborated upon in a stepwise manner. This allows for the systematic introduction of diversity into the molecular structure.

For example, the bromine atom can be used as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce different aryl or vinyl groups nih.gov. The nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce further diversity.

The "split-and-mix" synthesis is a common strategy in combinatorial chemistry where beads of the solid support are divided into different portions, reacted with different reagents, and then recombined. This process allows for the exponential generation of a large library of compounds. This compound derivatives are suitable scaffolds for such strategies due to their multiple points for diversification.

The following table outlines a hypothetical solid-phase synthesis strategy for generating a combinatorial library based on a this compound scaffold:

| Step | Reaction | Purpose |

| 1 | Attachment to Resin | Immobilize the this compound scaffold on a solid support. |

| 2 | Suzuki Coupling | Introduce a diverse set of aryl groups at the bromine position. |

| 3 | Nitro Group Reduction | Convert the nitro group to an amine. |

| 4 | Amide Coupling | React the amine with a variety of carboxylic acids to form a diverse set of amides. |

| 5 | Cleavage from Resin | Release the final library of compounds from the solid support. |

The Pivotal Role of this compound in Medicinal Chemistry and Biochemical Research

Introduction: this compound, a substituted aromatic carboxylic acid, has emerged as a significant scaffold in the realms of medicinal chemistry and biochemical research. Its unique molecular architecture, featuring a bromine atom, a nitro group, and a carboxylic acid moiety on a benzene ring, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This article explores the multifaceted applications of this compound, focusing on its utility in the design and synthesis of novel derivatives, its role in the modulation of enzymes and protein interactions, its application in the development of targeted therapies, and its broader impact on drug discovery and agrochemical development.

Environmental Fate, Degradation Pathways, and Bioremediation Research

Hydrolytic and Oxidative Degradation Studies

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For 3-Bromo-4-nitrobenzoic acid, the C-Br and C-N bonds are potential sites for hydrolysis. The strong electron-withdrawing nature of the nitro and carboxyl groups deactivates the aromatic ring, making nucleophilic substitution, such as hydrolysis of the C-Br bond, generally difficult under typical environmental conditions (e.g., neutral pH and ambient temperature). Hydrolysis, if it occurs, would likely require more extreme conditions, such as high pH or temperature, which are not typical of most natural environments.

Oxidative Degradation: Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through reactions with highly reactive hydroxyl radicals (·OH) wikipedia.org. AOPs, such as ozonation, Fenton, and photo-Fenton systems, are known to be effective in degrading a wide range of recalcitrant organic pollutants wikipedia.org.

While specific data for this compound is absent, studies on other nitroaromatic compounds suggest that AOPs could be a viable degradation method. The hydroxyl radical can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. The presence of the bromine atom may influence the reaction kinetics and the nature of the intermediate products. The degradation of p-hydroxybenzoic acid, a related compound, has been successfully demonstrated using photo-assisted ozonation researchgate.net. It is plausible that similar AOPs would be effective in breaking down the stable aromatic structure of this compound.

Table 1: Potential Oxidative Degradation Pathways of Aromatic Compounds

| Oxidative Method | Reactive Species | Potential Outcome for this compound |

|---|---|---|

| Ozonation | Ozone (O₃), Hydroxyl Radicals (·OH) | Ring hydroxylation and cleavage |

| Fenton Reaction | Hydroxyl Radicals (·OH) | Mineralization to CO₂, H₂O, Br⁻, and NO₃⁻ |

| UV/H₂O₂ | Hydroxyl Radicals (·OH) | Photolytically enhanced oxidation |

| Photocatalysis (e.g., TiO₂) | Electron-hole pairs, Hydroxyl Radicals (·OH) | Surface-catalyzed degradation and mineralization |

This table is illustrative and based on general principles of advanced oxidation processes for aromatic compounds, as specific data for this compound is not available.

Photodegradation Mechanisms

Photodegradation involves the breakdown of chemical compounds by light. The absorption of ultraviolet (UV) radiation can excite the electrons in a molecule, leading to bond cleavage or other chemical transformations. For aromatic compounds, photodegradation can be a significant environmental fate process.

Research on the photodegradation of p-nitrobenzoic acid has shown that it can be degraded under UV irradiation, and the efficiency can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) nih.gov. A study on a Ba(II)/TiO₂–MCM-41 composite demonstrated a 91.7% photodegradation efficiency for p-nitrobenzoic acid within 60 minutes under UV light nih.gov.

For this compound, it is expected that the primary mechanism of photodegradation would involve the cleavage of the C-Br bond, a process known as reductive debromination, which has been observed for other brominated aromatic compounds nih.gov. The nitro group can also be a site for photochemical reactions. The absorption of UV light could lead to the formation of reactive intermediates, which could then undergo further reactions, ultimately leading to the mineralization of the compound. Theoretical studies on brominated flame retardants suggest that highly brominated aromatics tend to have lower excitation energies, potentially making them more susceptible to photodegradation nih.gov.

Table 2: Factors Influencing Photodegradation of Aromatic Compounds

| Factor | Influence on Photodegradation | Relevance to this compound |

|---|---|---|

| Wavelength of Light | Shorter wavelengths (higher energy) are generally more effective. | The UV absorption spectrum of the compound would determine the effective wavelengths. |

| Presence of Photosensitizers | Can accelerate degradation through energy transfer. | Natural organic matter in water can act as photosensitizers. |

| Photocatalysts | Materials like TiO₂ can generate reactive oxygen species upon UV irradiation, leading to enhanced degradation. | A potential remediation strategy. |

| pH of the Medium | Can affect the speciation of the compound and the surface charge of photocatalysts. | The carboxylic acid group's pKa will determine its charge at a given pH. |

This table outlines general principles, as specific photodegradation studies on this compound are not available.

Microbial Biodegradation of Nitroaromatic Compounds

The biodegradation of nitroaromatic compounds has been the subject of extensive research due to their widespread use and environmental persistence nih.gov. Microorganisms have evolved diverse strategies to metabolize these compounds, often utilizing them as sources of carbon, nitrogen, and energy nih.gov.

Aerobic Biodegradation: Under aerobic conditions, the initial steps in the degradation of nitroaromatic compounds often involve either the reduction of the nitro group or the oxidative removal of the nitro group. Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, leading to the formation of a catechol intermediate and the release of the nitro group as nitrite (B80452). This is a common strategy for the degradation of nitrobenzoates.

Anaerobic Biodegradation: In the absence of oxygen, the primary route of transformation for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group by nitroreductase enzymes slideshare.net. While complete mineralization by a single anaerobic strain is rare, consortia of microorganisms can work synergistically to break down these compounds slideshare.netfrontiersin.org. Studies on halogenated benzoic acids have shown that they can be degraded under denitrifying conditions, with the removal of the halogen atom being a key step nih.gov.

Fungi have also demonstrated the ability to degrade halogenated nitroaromatic compounds. For instance, Caldariomyces fumago has been shown to effectively degrade chlorinated and fluorinated nitrophenols, significantly reducing their toxicity mdpi.comdntb.gov.ua. This suggests that fungal bioremediation could be a promising strategy for compounds like this compound.

Given the presence of both a nitro group and a bromine atom, the biodegradation of this compound would likely involve a combination of dehalogenation and nitro group reduction or removal. The specific pathway would depend on the microbial species present and the environmental conditions.

Table 3: Microbial Strategies for the Degradation of Nitroaromatic and Halogenated Aromatic Compounds

| Degradation Strategy | Key Enzymes | Typical Conditions | Potential Intermediates for this compound |

|---|---|---|---|

| Aerobic Nitro Group Removal | Dioxygenases, Monooxygenases | Aerobic | Bromocatechol, Protocatechuate |

| Anaerobic Nitro Group Reduction | Nitroreductases | Anaerobic | 3-Bromo-4-aminobenzoic acid |

| Reductive Dehalogenation | Dehalogenases | Anaerobic | 4-Nitrobenzoic acid |

| Hydrolytic Dehalogenation | Halidohydrolases | Aerobic/Anaerobic | 3-Hydroxy-4-nitrobenzoic acid |

This table is a hypothetical representation based on known microbial degradation pathways for related compounds.

Environmental Impact Assessment Methodologies

Assessing the environmental impact of a chemical compound like this compound involves evaluating its potential for persistence, bioaccumulation, and toxicity (PBT). Due to the lack of specific ecotoxicological data for this compound, assessment methodologies would rely on data from structurally similar chemicals and predictive models.

Persistence: The persistence of this compound in the environment would be influenced by its susceptibility to the degradation processes outlined above. The presence of the stable aromatic ring, the nitro group, and the carbon-bromine bond suggests that it may be resistant to rapid degradation and could be persistent in the environment.

Bioaccumulation: The potential for a chemical to accumulate in living organisms can be estimated by its octanol-water partition coefficient (Log Kow). A higher Log Kow value indicates a greater tendency to partition into fatty tissues. While an experimental Log Kow for this compound is not available, its structure suggests it would have a moderate potential for bioaccumulation.

Toxicity: The toxicity of nitroaromatic compounds is a significant concern, as many are known to be mutagenic and carcinogenic nih.gov. The toxicity of this compound would need to be evaluated through a battery of toxicological tests on various organisms (e.g., bacteria, algae, invertebrates, and fish). In the absence of such data, computational toxicology models (Quantitative Structure-Activity Relationships - QSARs) could be used to predict its potential toxicity based on its chemical structure.

Environmental impact assessments also consider the potential for the formation of toxic transformation products during degradation. For example, the reduction of the nitro group can lead to the formation of aromatic amines, which can be more toxic than the parent compound. Therefore, a thorough assessment must consider the entire life cycle of the compound in the environment.

Analytical Methodologies for 3 Bromo 4 Nitrobenzoic Acid in Complex Matrices

Chromatographic Techniques for Purity and Stability Assessment

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable for assessing the purity and stability of 3-bromo-4-nitrobenzoic acid.

HPLC is a preferred method for the analysis of non-volatile or thermally sensitive compounds like benzoic acid derivatives. A well-developed HPLC method can effectively separate the parent compound from its impurities and degradation products.

Method Development Considerations: Developing a robust HPLC method involves optimizing several key parameters. For halogenated nitrobenzoic acids, a reverse-phase approach is common. A stability-indicating HPLC-UV method developed for a structurally similar compound, 4-bromomethyl-3-nitrobenzoic acid, provides a strong reference for method development. researchgate.net The chromatographic separation was achieved on an octadecylsilane (B103800) (C18) column. researchgate.net

Key parameters that require optimization include:

Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent is typically used. For instance, a mobile phase consisting of methanol (B129727) and water, with the pH adjusted to 4.0 with formic acid, has been shown to be effective for a related compound. researchgate.net Another approach for benzoic acid derivatives involves a gradient of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. upb.ro

Column: The choice of the stationary phase is critical. A C18 column is a common choice for providing good separation for this type of analyte. researchgate.net

Flow Rate: The flow rate affects resolution and analysis time. A flow rate of around 0.7 to 1.0 mL/min is often a good starting point. researchgate.netupb.ro

Detection: UV detection is suitable due to the chromophoric nature of the nitroaromatic ring. The detection wavelength should be set at the absorbance maximum of the compound, for example, 271 nm was used for 4-bromomethyl-3-nitrobenzoic acid. researchgate.net

Temperature and Injection Volume: A controlled column temperature (e.g., 30°C) and a precise injection volume (e.g., 20 µL) are essential for reproducibility. researchgate.net

The method must be validated according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure its reliability. researchgate.netekb.eg

Table 1: Example HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Setting | Source |

| Column | Octadecylsilane (C18) | researchgate.net |

| Mobile Phase | Methanol–water (80:20, v/v), pH 4.0 with formic acid | researchgate.net |

| Flow Rate | 0.7 mL/min | researchgate.net |

| Detection | UV Diode Array at 271 nm | researchgate.net |

| Column Temperature | 30°C | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility.

Derivatization: A common approach is silylation, which converts the acidic carboxylic group into a more volatile silyl (B83357) ester. Product specifications for this compound confirm that an assay using silylated GC is a valid method for purity assessment. thermofisher.com

GC Method Parameters: The U.S. Environmental Protection Agency (EPA) Method 8091 provides general gas chromatographic conditions for the detection of nitroaromatics. epa.gov Key aspects include:

Column: A wide-bore capillary column, such as a DB-5, is often used for the separation of nitroaromatics. epa.gov

Detector: An Electron Capture Detector (ECD) is highly sensitive to electronegative compounds like halogenated nitroaromatics. epa.gov A Nitrogen-Phosphorus Detector (NPD) can also be used. epa.gov

Injection: Automatic injection is recommended for precision. epa.gov

Confirmation: If the concentration permits, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the identity of the compound. epa.gov GC-MS data is available for the isomeric compound 4-bromo-3-nitrobenzoic acid, supporting the applicability of this technique. nih.gov

Table 2: General GC Parameters for Nitroaromatic Analysis

| Parameter | Setting/Type | Source |

| Derivatization | Silylation | thermofisher.com |

| Column | Wide Bore Capillary (e.g., DB-5) | epa.gov |

| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) | epa.gov |

| Confirmation | Gas Chromatography-Mass Spectrometry (GC-MS) | epa.gov |

Spectrophotometric Quantification Methods

Spectrophotometry, particularly UV-Visible spectrophotometry, can be used for the quantification of this compound. This method is often used as the detection principle in HPLC analysis.

As part of an HPLC-UV system, a diode array detector can measure the absorbance of the analyte as it elutes from the column. researchgate.net The concentration of this compound in a sample can be determined by comparing its peak area to a calibration curve constructed from standards of known concentrations. For a related nitroaromatic compound, a linear relationship (coefficient of determination > 0.999) was established between concentration and UV response, demonstrating the method's suitability for quantification. researchgate.net The selection of the optimal wavelength (e.g., 271 nm) is critical for achieving maximum sensitivity and minimizing interference from other components in the matrix. researchgate.net

Use as an Analytical Reagent in Research

Beyond being an analyte, this compound and its isomers can also serve as analytical reagents or building blocks in the development of new analytical methods. chemimpex.comchemimpex.com Its chemical structure allows it to be used in the synthesis of derivatives that can act as probes in biological assays or as standards in various chromatographic techniques. chemimpex.com For example, it can be linked to a solid support via its carboxyl group for use in specific synthetic reactions, such as the Bartoli synthesis of indoles, which can then be analyzed. scbt.comscientificlabs.co.uk This utility in creating specific molecules for analytical purposes highlights its role as a versatile reagent in the research laboratory. chemimpex.com

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Pathways and Catalysis

The reactivity of the functional groups on 3-Bromo-4-nitrobenzoic acid makes it a valuable substrate for exploring new chemical transformations and catalytic systems. Future research is geared towards discovering more efficient, selective, and environmentally benign reaction pathways.

Key areas of exploration include:

Advanced Catalytic Systems: Research is ongoing into the development of novel catalysts that can enhance the efficiency of reactions involving this compound. This includes the use of palladium-based catalysts for cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the substitution of the bromine atom with various aryl or vinyl groups researchgate.net. The development of magnetically separable catalysts is also a promising area, as they can be easily removed from the reaction mixture and reused, aligning with green chemistry principles researchgate.net.

Novel Brominating Agents: The synthesis of related compounds, such as 3-bromo-4-fluoronitrobenzene, has been achieved using alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) researchgate.net. This approach offers moderate and easily controlled reaction conditions, achieving high yields and demonstrating the potential for developing new, selective bromination techniques applicable to nitrobenzoic acids researchgate.net.

Solid-Phase Synthesis: The carboxylic acid group allows for the attachment of this compound to a solid support. This has been utilized in the Bartoli synthesis of indoles and opens avenues for its use in combinatorial chemistry and the high-throughput synthesis of compound libraries scbt.comscientificlabs.co.uk.

Energy-Efficient Synthesis: The application of alternative energy sources, such as microwave irradiation, has been shown to enhance the efficiency of reactions like the Suzuki-Miyaura coupling . Future work will likely expand the use of microwaves, sonication, and mechanochemistry to accelerate reactions and reduce energy consumption ijisrt.com.

| Reaction Type | Catalyst/Reagent Example | Potential Advantage | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₂CO₃ | Forms new carbon-carbon bonds, enabling synthesis of complex molecules. | |

| Bromination | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | High yields under moderate conditions for related substrates. | researchgate.net |

| Solid-Phase Synthesis | Linkage via carboxyl group | Facilitates purification and automation (e.g., Bartoli indole (B1671886) synthesis). | scbt.comscientificlabs.co.uk |

| Microwave-Assisted Synthesis | Palladium catalysts | Increased reaction rates and efficiency. |

Integration into Advanced Materials Science

The structural characteristics of this compound make it a promising building block for the creation of advanced materials with tailored properties. chemimpex.com Its integration into polymers and coordination frameworks is an active area of research.

Specialized Polymers: Halogenated nitrobenzoic acids are utilized in the synthesis of specialized polymers. The presence of the bromine and nitro groups can enhance properties such as thermal stability and chemical resistance in the resulting materials chemimpex.com. Future research will likely focus on synthesizing novel polymers incorporating this compound to develop materials for high-performance applications.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form Metal-Organic Frameworks (MOFs). These materials are characterized by high porosity and surface area. Research has shown that related nitro-substituted benzoic acid ligands can be used to construct MOFs with diverse architectures and topologies nih.gov. By varying the metal ions and synthesis conditions, MOFs derived from this compound could be designed for applications in gas storage, separation, and catalysis.

Energetic Materials: The nitro group in this compound suggests its potential use in the development of energetic materials. MOFs constructed from nitrobenzene (B124822) derivatives have been investigated as potential explosives, offering high stability and controlled energy release rsc.org. Confining nitro compounds within the pores of MOFs has been shown to facilitate their explosion, highlighting the potential for creating novel energetic materials with tunable sensitivity rsc.org.

| Material Type | Role of this compound | Potential Properties/Applications | Reference |

|---|---|---|---|

| Specialized Polymers | Monomer or building block | Enhanced thermal stability and chemical resistance. | chemimpex.com |

| Metal-Organic Frameworks (MOFs) | Organic Ligand | Gas storage, catalysis, separation, diverse topologies. | nih.gov |

| Energetic Materials | Component of energetic MOFs | High stability, controlled energy release, potential explosives. | rsc.orgrsc.org |

Development of Next-Generation Pharmaceutical Leads

This compound serves as a crucial intermediate in synthetic chemistry, particularly for the development of new pharmaceutical agents chemimpex.combiosynth.com. The ability to selectively modify its three functional groups allows for the creation of diverse molecular libraries for drug discovery.

Future pharmaceutical research involving this compound is focused on:

Scaffold for Novel Drug Candidates: Its unique structure is a valuable starting point for synthesizing more complex molecules with potential biological activity. biosynth.com Derivatives are being investigated for the treatment of diseases such as cancer and bacterial infections chemimpex.com.

Structure-Activity Relationship (SAR) Studies: The compound is an ideal scaffold for SAR studies, which are essential for optimizing drug candidates. By systematically modifying the molecule at its bromine, nitro, and carboxylic acid sites, researchers can investigate how these changes affect the biological activity of the resulting compounds, leading to the development of more potent and selective therapeutic agents nbinno.com.

Intermediate in Agrochemicals: Beyond pharmaceuticals, this compound is also a building block in the synthesis of agrochemicals, contributing to the development of new crop protection agents chemimpex.comnbinno.com.

Sustainable Synthesis and Degradation Strategies

In line with the principles of green chemistry, a significant trend is the development of sustainable methods for both the synthesis and degradation of chemical compounds like this compound.

Green Synthesis Routes: Research is moving towards catalyst-free and solvent-free reaction conditions to minimize environmental impact. ijisrt.com Techniques such as sonication are being explored to synthesize related bromo acids without the need for hazardous solvents or catalysts, thereby reducing waste and energy consumption ijisrt.com. The goal is to develop novel, environmentally friendly synthetic pathways that are both efficient and sustainable ijisrt.comresearchgate.net.

Biodegradation Pathways: The environmental fate of nitroaromatic compounds is a key concern. Studies on the bacterial degradation of other nitrobenzoic acids have identified pathways involving oxidative mechanisms that release nitrite (B80452) and break down the aromatic ring researchgate.net. For instance, some bacteria can degrade 3-nitrobenzoate to protocatechuate researchgate.net. Future research will likely focus on identifying and engineering microorganisms or enzyme systems capable of efficiently degrading this compound, providing a sustainable solution for its remediation from the environment.

Table of Mentioned Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₇H₄BrNO₄ | 101420-81-9 |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 77-48-5 |

| 3-bromo-4-fluoronitrobenzene | C₆H₃BrFNO₂ | 364-75-0 |

| Protocatechuate (Protocatechuic acid) | C₇H₆O₄ | 99-50-3 |

| 3-bromobenzoic acid | C₇H₅BrO₂ | 585-76-2 |

Q & A

Q. How can researchers confirm the identity and purity of 3-Bromo-4-nitrobenzoic acid in a laboratory setting?

Methodological Answer:

- Physical Characterization : Measure the melting point (200–204°C) as a preliminary purity check .

- Spectroscopic Analysis : Use -NMR and -NMR to verify the structure (e.g., aromatic proton shifts and nitro/bromo substituent effects).

- Chromatography : Perform HPLC or TLC with a UV-active mobile phase to assess purity (>95% by area normalization).

- Elemental Analysis : Confirm the molecular formula (CHBrNO) via combustion analysis or high-resolution mass spectrometry (HRMS).

Q. What are the recommended safety protocols for handling and disposing of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Hazard Mitigation : The compound is classified as harmful if swallowed (R22). Avoid contact with skin/eyes and prevent dust formation .

- Waste Disposal : Collect solid waste in designated containers labeled for halogenated organics. Collaborate with certified waste management companies for incineration or chemical degradation .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Stepwise Functionalization :

- Nitration : React 3-bromobenzoic acid with concentrated HNO/HSO under controlled temperature (0–5°C) to introduce the nitro group at the 4-position.

- Purification : Recrystallize from ethanol/water to isolate the product.

- Alternative Route : Direct bromination of 4-nitrobenzoic acid using Br/FeBr, though regioselectivity may require optimization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement and ORTEP-III for thermal ellipsoid visualization. SHELXL’s robust algorithms minimize errors in atomic displacement parameters .

- Validation : Cross-check with the Cambridge Structural Database (CSD) to compare bond lengths/angles. Apply R-factor convergence criteria (<5%) to ensure model accuracy .

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Bromo Group Activation : Utilize Suzuki-Miyaura coupling with Pd(PPh)/KCO in DMF/HO to replace bromine with aryl/vinyl groups.